molecular formula C16H20N4OS B2357844 3-(4-(2-methoxyethyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 852144-40-2

3-(4-(2-methoxyethyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2357844
CAS No.: 852144-40-2
M. Wt: 316.42
InChI Key: AGZPUKOABLRCSJ-UHFFFAOYSA-N
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Description

3-(4-(2-methoxyethyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2-methoxyethyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multiple steps. One common method includes the reaction of 2-methoxyethylamine with propylthiol in the presence of a base to form the intermediate. This intermediate is then reacted with 4H-1,2,4-triazole-3-thiol under controlled conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and require precise temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-(2-methoxyethyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran or ether.

    Substitution: N-bromosuccinimide, other halogenating agents; reactions are performed under mild conditions to prevent decomposition of the compound.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives

Scientific Research Applications

3-(4-(2-methoxyethyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-(2-methoxyethyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action are often related to its structural features, which allow it to interact with specific biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(2-methoxyethyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)-1H-indole
  • 3-(4-(2-methoxyethyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)-1H-indole
  • 3-(4-(2-methoxyethyl)-5-(butylthio)-4H-1,2,4-triazol-3-yl)-1H-indole

Uniqueness

The uniqueness of 3-(4-(2-methoxyethyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)-1H-indole lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the propylthio group, in particular, enhances its lipophilicity and may influence its interaction with biological membranes and molecular targets. This makes it a valuable compound for various applications, distinguishing it from other similar triazole derivatives.

Properties

IUPAC Name

3-[4-(2-methoxyethyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-3-10-22-16-19-18-15(20(16)8-9-21-2)13-11-17-14-7-5-4-6-12(13)14/h4-7,11,17H,3,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZPUKOABLRCSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1CCOC)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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